Propoxycaine hydrochloride

Descripción general

Descripción

El clorhidrato de propoxicaína es un anestésico local del tipo éster, conocido por su rápido inicio de acción y su mayor duración del efecto en comparación con el clorhidrato de procaína . Es un éster del ácido para-aminobenzoico que se une e inhibe los canales de sodio activados por voltaje, inhibiendo así el flujo iónico necesario para el inicio y la conducción de los impulsos . Esto da como resultado una pérdida de sensación, lo que lo hace útil en varios procedimientos médicos .

Mecanismo De Acción

El clorhidrato de propoxicaína ejerce sus efectos uniéndose e inhibiendo los canales de sodio activados por voltaje en las membranas celulares neuronales . Esta inhibición evita la entrada de iones de sodio, lo cual es esencial para el inicio y la conducción de los impulsos nerviosos . Como resultado, el compuesto bloquea eficazmente la transmisión de señales de dolor, lo que lleva a una anestesia localizada .

Análisis Bioquímico

Biochemical Properties

Propoxycaine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to and blocks voltage-gated sodium channels, inhibiting the ionic flux necessary for the conduction of nerve impulses . This interaction results in a loss of sensation, making it effective as a local anesthetic . Additionally, this compound has been shown to increase annular lipid fluidity in cell lipid bilayers, affecting the inner monolayer more than the outer monolayer .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking voltage-gated sodium channels, this compound disrupts the transmission of nerve impulses, leading to a loss of sensation in targeted areas . This disruption can also influence other cellular processes, such as the regulation of ion channels and neurotransmitter release.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly voltage-gated sodium channels. By binding to these channels, this compound inhibits the ionic flux essential for nerve impulse conduction . This inhibition results in a loss of sensation and provides the anesthetic effect. Additionally, this compound’s effect on lipid bilayers suggests a role in modulating neural impulses through changes in membrane fluidity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound is hydrolyzed in both the plasma and the liver by plasma esterases . This hydrolysis affects the compound’s stability and its ability to maintain its anesthetic properties over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively provides local anesthesia without significant adverse effects. At higher doses, this compound’s toxicity becomes apparent, with a toxicity level 7-8 times higher than that of procaine . This high toxicity limits its use as a standalone anesthetic and necessitates careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include hydrolysis by plasma esterases in both the plasma and the liver . This hydrolysis results in the breakdown of the compound into its metabolites, which are then eliminated via the kidneys . The involvement of plasma esterases and renal clearance highlights the importance of these pathways in the compound’s metabolism and excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues. The binding to voltage-gated sodium channels and its effect on lipid bilayers suggest that this compound may preferentially accumulate in neural tissues where these channels are abundant .

Subcellular Localization

This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound’s ability to bind to voltage-gated sodium channels and affect lipid bilayers suggests that it may localize to specific compartments or organelles involved in nerve impulse conduction . This localization is crucial for its function as a local anesthetic and its ability to modulate neural activity.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de propoxicaína se sintetiza mediante la esterificación del ácido 4-amino-2-propoxibenzoico con 2-(dietilamino)etanol . La reacción normalmente implica el uso de un catalizador ácido como el ácido clorhídrico para facilitar el proceso de esterificación . El producto se purifica luego mediante recristalización para obtener la forma de sal de clorhidrato .

Métodos de producción industrial

En entornos industriales, la producción de clorhidrato de propoxicaína implica reacciones de esterificación a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza . El proceso incluye el uso de reactores automatizados y sistemas de purificación para mantener la coherencia y la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de propoxicaína experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo amino puede oxidarse para formar compuestos nitro correspondientes en condiciones específicas.

Sustitución: El grupo propoxi se puede sustituir por otros grupos alóxidos mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas con agua como solvente.

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Sustitución: Nucleófilos como los alcóxidos en presencia de un solvente adecuado.

Principales productos formados

Hidrólisis: Ácido 4-amino-2-propoxibenzoico y 2-(dietilamino)etanol.

Oxidación: Derivados nitro del clorhidrato de propoxicaína.

Sustitución: Diversos derivados sustituidos con alóxidos.

Aplicaciones Científicas De Investigación

El clorhidrato de propoxicaína tiene varias aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos similares

Clorhidrato de procaína: Otro anestésico local de tipo éster con un inicio más lento y una duración del efecto más corta en comparación con el clorhidrato de propoxicaína.

Clorhidrato de tetracaína: Un anestésico local de tipo éster más potente con una duración del efecto más larga.

Benzocaína: Un anestésico local de tipo éster que se utiliza principalmente en aplicaciones tópicas.

Singularidad

El clorhidrato de propoxicaína es único debido a su rápido inicio de acción y su mayor duración del efecto en comparación con el clorhidrato de procaína . También tiene una mayor potencia y una gama más amplia de aplicaciones tanto en entornos médicos como de investigación .

Actividad Biológica

Propoxycaine hydrochloride is a local anesthetic belonging to the class of para-aminobenzoic acid esters. It is primarily utilized for its analgesic properties in various medical procedures. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Propoxycaine exerts its local anesthetic effects by binding to and inhibiting voltage-gated sodium channels . This action prevents the influx of sodium ions, which is essential for the conduction of nerve impulses. Consequently, this results in a loss of sensation in the targeted area .

Research indicates that this compound also affects membrane fluidity. A study demonstrated that it increases annular lipid fluidity in synaptosomal plasma membrane vesicles (SPMVs), suggesting that it may modulate neural impulses by altering the physical properties of neuronal membranes . The drug's ability to enhance lipid bilayer fluidity could play a significant role in its anesthetic efficacy.

Pharmacokinetics

- Absorption : Data on the absorption profile of this compound is limited.

- Metabolism : The compound is hydrolyzed by plasma esterases in both the liver and plasma, which contributes to its pharmacological effects .

- Elimination : Propoxycaine is primarily eliminated via renal pathways after hydrolysis .

- Half-life and Clearance : Specific values for half-life and clearance rates are not well-documented.

Case Studies and Research Findings

-

Effect on Lipid Bilayers :

- A study utilized fluorescent probe techniques to assess how this compound affects SPMVs isolated from bovine cerebral cortex. The findings revealed that propoxycaine significantly increased both lateral and rotational mobilities within lipid bilayers, highlighting its potential influence on membrane dynamics .

-

Comparison with Other Anesthetics :

- In a case-control study comparing propoxycaine with lidocaine for intravitreal injections, results showed no significant difference in pain scores between the two anesthetics. The mean pain score for patients receiving propoxycaine was 1.97 compared to 1.76 for those receiving lidocaine gel, indicating that propoxycaine can provide effective anesthesia comparable to lidocaine .

- Local Anesthetic Efficacy :

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Type | Local Anesthetic |

| Mechanism of Action | Voltage-gated sodium channel blocker |

| Effects on Membranes | Increases lipid bilayer fluidity |

| Metabolism | Hydrolyzed by plasma esterases |

| Elimination Route | Renal |

| Clinical Applications | Used for local anesthesia in various procedures |

Propiedades

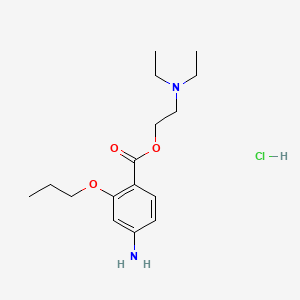

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITPCGSPKUQZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045325 | |

| Record name | Propoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-83-4 | |

| Record name | Propoxycaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxycaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxycaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxycaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K490D39G46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Propoxycaine Hydrochloride and what are its downstream effects?

A: this compound is a local anesthetic that exerts its action by binding to voltage-gated sodium channels in nerve cells []. This binding inhibits the influx of sodium ions, which is essential for the initiation and conduction of nerve impulses. By blocking these channels, this compound prevents the transmission of pain signals to the brain, resulting in a localized loss of sensation [].

Q2: What is the chemical structure of this compound and what is its molecular weight?

A: this compound is the hydrochloride salt form of Propoxycaine, a para-aminobenzoic acid ester []. While the provided research papers do not explicitly state the molecular formula and weight, these details can be readily obtained from chemical databases like PubChem. Unfortunately, spectroscopic data is not provided in the given research articles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.